4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)- is a complex organic compound with a unique fused-ring structure
Preparation Methods
The synthesis of 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)- involves multiple steps, typically starting with the formation of the benzothieno ring system followed by the construction of the pyrrolo and diazepine rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the fused-ring structure. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the benzothieno ring is activated by electron-donating groups. .
Scientific Research Applications
4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context, but it often involves binding to active sites and modulating the activity of the target molecules. This can lead to changes in cellular processes and ultimately result in the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)- include other fused-ring systems such as:
- 4-Methyl-5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
- Bis1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3,4-dimethoxyphenyl)- lies in its specific substitution pattern, which can influence its overall properties and applications .
Properties
CAS No. |
137052-82-5 |
---|---|
Molecular Formula |
C22H24N2O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene |
InChI |
InChI=1S/C22H24N2O2S/c1-25-18-10-9-14(12-19(18)26-2)21-17-7-5-11-24(17)22-16(13-23-21)15-6-3-4-8-20(15)27-22/h5,7,9-12,21,23H,3-4,6,8,13H2,1-2H3 |
InChI Key |
JJDAAOZSLAYMKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3C4=C(CN2)C5=C(S4)CCCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.